molecular formula C24H22F3N3O2S B2712806 N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 954696-96-9

N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2712806
CAS No.: 954696-96-9
M. Wt: 473.51
InChI Key: BUXZXBLYYJEOOV-UHFFFAOYSA-N
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Description

N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C24H22F3N3O2S and its molecular weight is 473.51. The purity is usually 95%.
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Biological Activity

N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H24F3N3S
  • Molecular Weight : 423.51 g/mol
  • CAS Number : 1207039-46-0

The compound features a tetrahydroisoquinoline moiety linked to a thiophene ring and a trifluoromethylphenyl group, contributing to its unique pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The isoquinoline structure is known to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways.
  • Receptor Modulation : The compound may modulate receptor activity due to the presence of functional groups that can engage with specific receptors in the body.
  • Antioxidant Properties : Thiophene derivatives often exhibit antioxidant activity, which could contribute to their therapeutic effects.

Therapeutic Potential

Research indicates that compounds similar to this compound may have applications in treating various conditions:

  • Neurodegenerative Diseases : Due to their ability to cross the blood-brain barrier and interact with neuroreceptors.
  • Cancer : Some studies suggest that isoquinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells.
  • Inflammatory Disorders : The anti-inflammatory effects observed in related compounds indicate potential use in treating conditions like arthritis.

Case Studies and Research Findings

  • Isoquinoline Derivatives in Cancer Treatment
    • A study published in Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives exhibit cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its structural features, akin to those found in this compound .
  • Neuroprotective Effects
    • Research highlighted in Pharmacology Reports showed that tetrahydroisoquinoline compounds could protect neuronal cells from oxidative stress. This suggests potential applications for neurodegenerative diseases like Alzheimer’s .
  • Anti-inflammatory Activity
    • A study in European Journal of Pharmacology indicated that thiophene-containing compounds exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This aligns with the expected activity of the target compound .

Data Tables

PropertyValue
Molecular FormulaC22H24F3N3S
Molecular Weight423.51 g/mol
CAS Number1207039-46-0
Anticancer ActivityCytotoxic against cancer cells
Neuroprotective ActivityProtects neuronal cells from oxidative stress
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O2S/c25-24(26,27)19-5-7-20(8-6-19)29-23(32)22(31)28-13-21(18-10-12-33-15-18)30-11-9-16-3-1-2-4-17(16)14-30/h1-8,10,12,15,21H,9,11,13-14H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXZXBLYYJEOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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